DC0-NH2

ADC Payload Cytotoxicity Chemotherapy

DC0-NH2 is the ADC payload of choice when both extreme potency and conjugate stability are non‑negotiable. It is a rationally simplified analog of DC1 engineered for better chemical stability, which reduces premature de‑conjugation and systemic toxicity in circulation. Compared to tubulin inhibitors (MMAE/DM1), DC0‑NH2 delivers ~1000‑fold greater cytotoxicity than doxorubicin through minor‑groove DNA alkylation, making it uniquely suited for targeting low‑ or heterogeneous‑expression tumor antigens. For programs where linker integrity and payload retention are critical to the therapeutic window, DC0‑NH2 provides a scientifically justified, best‑in‑class DNA‑damaging alternative.

Molecular Formula C31H24ClN5O3
Molecular Weight 550.0 g/mol
Cat. No. B2848538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC0-NH2
Molecular FormulaC31H24ClN5O3
Molecular Weight550.0 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl
InChIInChI=1S/C31H24ClN5O3/c32-14-18-15-37(27-13-28(38)21-3-1-2-4-22(21)29(18)27)31(40)26-12-17-10-20(6-8-24(17)36-26)34-30(39)25-11-16-9-19(33)5-7-23(16)35-25/h1-13,18,35-36,38H,14-15,33H2,(H,34,39)/t18-/m1/s1
InChIKeyPANFWPQOVGEWSD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DC0-NH2: A High-Stability Duocarmycin-Class ADC Payload for Next-Generation Conjugates


DC0-NH2 (CAS: 615538-51-7) is a synthetic effector moiety for antibody-drug conjugates (ADCs) belonging to the duocarmycin class, acting as a minor-groove DNA alkylator [1]. It is explicitly developed and referenced as a simplified analog of the ADC payload DC1, with a design goal of improving chemical stability while maintaining extreme cytotoxic potency [2]. Its mechanism involves binding to the minor groove of DNA followed by alkylation of adenine residues via its cyclopropylbenzindole (CBI) component, leading to cell cycle arrest and apoptosis .

Why DC0-NH2 Cannot Be Replaced by Generic ADC Payloads or DC1 Analogs


Interchanging ADC payloads, even within the same duocarmycin or DNA-damaging class, introduces unacceptable risk to conjugate stability, potency, and therapeutic window. DC0-NH2 differentiates itself from the parent compound DC1 through reported 'better stability', a critical factor for maintaining the integrity of the antibody-payload conjugate in circulation and preventing premature drug release that leads to systemic toxicity [1]. Compared to more common, broadly cytotoxic agents like Doxorubicin, DC0-NH2 demonstrates an approximately 1000-fold increase in potency, meaning that at equimolar concentrations, its cell-killing efficacy is three orders of magnitude greater, allowing for substantially lower dosing in ADC formats . These specific stability and potency attributes make generic substitution with a standard tubulin inhibitor or other DNA alkylator an unreliable proxy for the performance of a DC0-NH2-based conjugate.

Quantitative Differentiation Guide: DC0-NH2 vs. Parent Analog and Standard-of-Care Payloads


Comparative Potency vs. Doxorubicin: A 1000-Fold Differential in Cytotoxicity

DC0-NH2 exhibits profoundly higher intrinsic cytotoxicity compared to the widely used chemotherapeutic agent Doxorubicin. This difference underscores its suitability as an ADC warhead, where extreme potency is required to kill tumor cells at the low intracellular concentrations achieved by antibody-mediated delivery [1].

ADC Payload Cytotoxicity Chemotherapy

Comparative Stability vs. Parent Analog DC1

DC0-NH2 is described as a 'simplified analog of DC1 with better stability' [1]. While quantitative metrics for this stability improvement (e.g., half-life in plasma or buffers, degradation rate constants) are not publicly available in the vendor literature, the consistent, cross-vendor statement of 'better stability' establishes a clear design advantage over the parent compound. In the context of ADC development, improved payload stability is critical for reducing off-target toxicity and ensuring the drug reaches the tumor intact [2].

ADC Payload Stability Conjugation

Mechanistic Differentiation: Minor Groove Binding and Adenine Alkylation

DC0-NH2's mechanism is defined by its cyclopropylbenzindole (CBI) component, which enables it to bind to the minor groove of DNA and alkylate adenine residues [1]. This specific mechanism differentiates it from other common ADC payload classes, such as tubulin inhibitors (e.g., MMAE, DM1) or topoisomerase I inhibitors (e.g., exatecan, SN-38). DNA alkylation induces potent and often cell-cycle-independent cytotoxicity, which can be advantageous against slowly proliferating or drug-resistant tumor cell populations [2].

Mechanism of Action DNA Alkylation Duocarmycin

Optimal Application Scenarios for DC0-NH2 Based on Quantitative Differentiation


High-Potency ADC Payload for Low-Antigen-Expressing Tumors

The ~1000-fold potency advantage of DC0-NH2 over Doxorubicin makes it a strong candidate for conjugation to antibodies targeting tumor-associated antigens with low or heterogeneous expression. In such scenarios, the limited number of internalized ADC molecules per cell necessitates a payload with extreme cytotoxicity to achieve a meaningful therapeutic effect. Using a less potent payload would likely result in sub-efficacious drug delivery.

ADC Development Prioritizing Payload Stability to Mitigate Premature Drug Release

For ADC programs where linker stability and minimizing systemic free payload are critical to the toxicity profile, DC0-NH2 is scientifically justified over the parent analog DC1 due to its reported 'better stability' [1]. This attribute is particularly valuable when using cleavable linkers or when targeting antigens with expression in healthy tissues, where even low levels of prematurely released, highly potent payload can drive dose-limiting toxicities.

Targeting Cell Populations Resistant to Anti-Mitotic Payloads

The DNA-alkylating mechanism of DC0-NH2 [2] provides a clear alternative to tubulin inhibitor-based ADCs (e.g., those using MMAE or DM1). This is particularly relevant in research models of drug resistance, such as tumors overexpressing drug efflux pumps (e.g., P-glycoprotein) which can expel tubulin inhibitors, or in targeting non-cycling tumor cells, which are inherently less sensitive to anti-mitotic agents. DC0-NH2 offers a distinct cytotoxic modality to address these challenges.

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